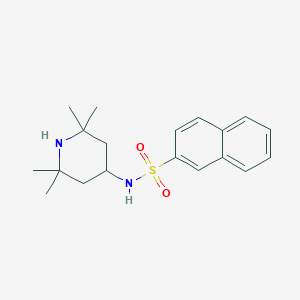
2-Methyl-1-(4-methylphenyl)sulfonylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(4-methylphenyl)sulfonylbenzimidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MSB and has a molecular formula of C16H15NO2S. In
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(4-methylphenyl)sulfonylbenzimidazole is not fully understood. However, studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, MSB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
In addition to its antitumor activity, this compound has been shown to have other biochemical and physiological effects. Studies have shown that MSB can inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell proliferation and differentiation. Additionally, MSB has been shown to have anti-inflammatory activity and can inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Methyl-1-(4-methylphenyl)sulfonylbenzimidazole in lab experiments is its high potency. Studies have shown that MSB has a low IC50 value, meaning that it can effectively inhibit the growth of cancer cells at low concentrations. However, one of the limitations of using MSB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several areas of future research for 2-Methyl-1-(4-methylphenyl)sulfonylbenzimidazole. One area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of MSB and its potential applications in cancer treatment. Other areas of research include exploring the potential applications of MSB in other fields, such as anti-inflammatory therapy and neurodegenerative disease treatment.
Métodos De Síntesis
2-Methyl-1-(4-methylphenyl)sulfonylbenzimidazole can be synthesized through a multi-step process. The first step involves the reaction of 4-methylbenzene-1-sulfonyl chloride with 2-aminobenzoic acid to form 2-methyl-1-(4-methylphenyl)sulfonylbenzoic acid. The second step involves the reaction of the acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminobenzimidazole to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-Methyl-1-(4-methylphenyl)sulfonylbenzimidazole has been studied for its potential applications in various fields. One of the major areas of research has been in the field of cancer treatment. Studies have shown that MSB has antitumor activity and can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
Fórmula molecular |
C15H14N2O2S |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2-methyl-1-(4-methylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C15H14N2O2S/c1-11-7-9-13(10-8-11)20(18,19)17-12(2)16-14-5-3-4-6-15(14)17/h3-10H,1-2H3 |
Clave InChI |
CTZWJTPVNUHRKA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
Solubilidad |
2.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)



![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)



![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)
